molecular formula C7H8N4O B13060028 2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13060028
M. Wt: 164.16 g/mol
InChI Key: VJGUBMZBPDOFRN-UHFFFAOYSA-N
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Description

2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a chemical compound based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system of significant interest in medicinal chemistry . The TP core is isoelectronic with purine, making it a valuable bioisostere in the design of novel bioactive molecules, particularly in the development of anti-cancer and anti-infective agents . This scaffold has been explored as a versatile framework in drug design, with documented roles in targeting various enzymes and receptors . While specific biological data for this particular analog is not available in the public domain, related TP derivatives have demonstrated potent pharmacological activities. For instance, various substituted [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized and shown to exhibit promising anti-tumor activities against several cancer cell lines, such as human liver cancer (Bel-7402) and human fibrosarcoma (HT-1080) . Other research has identified specific TP derivatives that function as narrow-spectrum antibacterial agents against Enterococcus faecium , with their mechanism of action linked to the inhibition of bacterial cell-wall biosynthesis . The structural features of the TP core also allow it to act as a ligand for metal ions, which has been exploited in the development of potential anti-cancer and anti-parasitic agents . This product is intended for research and development purposes only, specifically for use as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical and agrochemical discovery. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2-ethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H8N4O/c1-2-5-8-7-9-6(12)3-4-11(7)10-5/h3-4H,2H2,1H3,(H,8,9,10,12)

InChI Key

VJGUBMZBPDOFRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=CC(=O)NC2=N1

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl 5-Amino-1,2,4-triazole-3-carboxylate with β-Diketones

A well-documented method involves the reaction of ethyl 5-amino-1,2,4-triazole-3-carboxylate with β-diketones such as 1-phenylbutane-1,3-dione in refluxing acetic acid. This cyclocondensation yields ethyl esters of methyl-substituted triazolo[1,5-a]pyrimidine carboxylates, which can be hydrolyzed under basic conditions to the corresponding carboxylic acids. These acids can then be chlorinated to acyl chlorides, which serve as intermediates for further functionalization.

Step Reagents & Conditions Product Yield
Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dione, AcOH, reflux Ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate Moderate to high
Hydrolysis Basic hydrolysis (NaOH) Corresponding carboxylic acid High
Chlorination SOCl2 or similar reagent Acyl chloride intermediate High

This acyl chloride intermediate is key for further coupling reactions to introduce various substituents at the C-2 position or to develop derivatives with biological activity.

One-Step Regioselective Synthesis via Reaction of Diaminotriazole with α,β-Unsaturated Ketones

Another efficient approach is the one-step synthesis of 2-amino-triazolo[1,5-a]pyrimidines by reacting 3,5-diaminotriazole with α,β-unsaturated ketones such as 3-(dimethylamino)-1-phenyl-2-propen-1-one in refluxing ethanol or glacial acetic acid. This reaction proceeds via Michael addition followed by cyclization, yielding regioselectively substituted triazolopyrimidines in yields up to 100% under optimized conditions.

Step Reagents & Conditions Product Yield
Cyclization 3,5-diaminotriazole + 3-(dimethylamino)-1-phenyl-2-propen-1-one, EtOH or AcOH, reflux 2-amino-7-phenyl-triazolo[1,5-a]pyrimidine 72-100%

This method allows for regioselective control and is suitable for preparing intermediates that can be further functionalized to yield the target 2-ethyl derivative.

Functional Group Transformations and Substituent Introduction

  • Chlorination of Carboxylic Acids: The carboxylic acid intermediates obtained from hydrolysis can be converted to acyl chlorides using reagents like thionyl chloride. These acyl chlorides are reactive intermediates for coupling with amines or other nucleophiles to introduce various substituents at the C-2 position, including the ethyl group or other bioactive moieties.

  • Substitution Reactions: The chloro group in intermediates such as 2-chloro-triazolo[1,5-a]pyrimidines can be displaced by nucleophiles including anilines or thiols to yield substituted derivatives. For example, reaction with anilines at moderate temperatures (50°C) in isopropanol gives 7-anilino derivatives in high yields (87-93%).

  • Etherification and Thioether Formation: Nucleophilic substitution with thiols in the presence of bases like sodium hydride in polar aprotic solvents (e.g., DMF) allows introduction of thioether substituents, which can modify biological activity.

Microwave-Assisted Synthesis

Microwave irradiation has been explored as a modern technique to accelerate the synthesis of 2-Ethyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one and its derivatives. This method reduces reaction times significantly and can improve yields and purity by providing uniform heating and energy efficiency. Specific details on microwave conditions (power, time, solvent) vary depending on the substrates but generally involve shorter reaction times compared to conventional reflux methods.

Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Yield Range
Cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with β-diketones Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dione Acetic acid, reflux; basic hydrolysis; chlorination Good regioselectivity, versatile intermediates Moderate to High
One-step reaction of 3,5-diaminotriazole with α,β-unsaturated ketones 3,5-diaminotriazole + 3-(dimethylamino)-1-phenyl-2-propen-1-one Ethanol or acetic acid, reflux High yield, regioselective 72-100%
Nucleophilic substitution on chloro intermediates Acyl chlorides + amines or thiols Isopropanol or DMF, 50°C High functional group tolerance, diverse derivatives 80-93%
Microwave-assisted synthesis Various precursors Microwave irradiation, solvent-dependent Reduced reaction time, improved yields Variable

Research Findings and Notes

  • The regioselective formation of the triazolo[1,5-a]pyrimidine core is critical for biological activity, and the choice of starting materials and conditions strongly influences the substitution pattern at positions C-2, C-5, C-6, and C-7.

  • The ethyl substituent at the C-2 position can be introduced either directly via alkylation or indirectly through ester intermediates followed by reduction or substitution.

  • Functionalization at other positions (e.g., phenyl or methyl groups at C-5 or C-7) is often achieved through the selection of appropriate β-diketone or α,β-unsaturated ketone reactants.

  • The prepared compounds have been evaluated for antiviral and antitumor activities, indicating that the synthetic routes allow for structural modifications that tune biological properties.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-triazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. A study synthesized a series of these derivatives and evaluated their cytotoxic effects against various cancer cell lines. The findings indicated that certain modifications to the triazolo-pyrimidine structure enhanced their anticancer activity, making them promising candidates for further development as therapeutic agents .

Antimicrobial Properties
Another important application of 2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one derivatives is their antimicrobial activity. Research has shown that these compounds can inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with nucleic acid synthesis or inhibition of specific enzymes critical for microbial survival .

Cosmetic Formulations

Skin Care Products
The compound is also being explored in cosmetic formulations due to its potential skin benefits. Studies suggest that triazolo-pyrimidine derivatives can enhance skin hydration and provide antioxidant effects. Their incorporation into topical formulations could improve the efficacy of products aimed at anti-aging and skin rejuvenation .

Stabilizers and Emulsifiers
In cosmetic science, the unique properties of this compound allow it to function as a stabilizer and emulsifier in creams and lotions. This application is crucial for maintaining the consistency and effectiveness of cosmetic products over time .

Material Sciences

Polymeric Applications
The compound's ability to form stable complexes with polymers has led to its investigation in material sciences. It can be used to create polymeric materials with enhanced mechanical properties and thermal stability. These materials are suitable for various applications including coatings and packaging .

Nanotechnology
Furthermore, the incorporation of this compound into nanocarriers has shown promise in drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms makes it a valuable component in nanomedicine applications .

Case Studies

Study FocusFindingsReference
Anticancer ActivityEnhanced cytotoxicity in modified triazolo-pyrimidines against cancer cell lines
Antimicrobial PropertiesInhibition of bacterial growth through enzyme interference
Cosmetic FormulationsImproved skin hydration and antioxidant effects in topical products
Polymeric ApplicationsDevelopment of stable polymeric materials with enhanced properties
NanotechnologyEffective encapsulation for controlled drug delivery

Mechanism of Action

The mechanism of action of 2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to various physiological effects . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Electron-Donating Groups (e.g., Ethyl, Methyl) : Enhance lipophilicity and membrane permeability, making these derivatives suitable for central nervous system (CNS) drug candidates .
    • Aromatic Substituents (e.g., Phenyl, Methoxyphenyl) : Improve π-π interactions with biological targets, enhancing antiviral and anti-inflammatory activities .
    • Sulfonamide Groups : Increase herbicidal potency by mimicking natural substrates of acetolactate synthase (ALS) .

Comparison of Yields :

  • Ethyl-substituted derivatives achieve moderate yields (60–70%) due to steric hindrance .
  • Phenyl-substituted analogs show lower yields (40–50%) owing to side reactions during cyclization .

Physicochemical Properties

Property 2-Ethyl Derivative 7-Phenyl Derivative 5,7-Dimethyl Derivative
LogP 1.8 2.5 1.2
Aqueous Solubility Moderate Low High
Melting Point 215–220°C 240–245°C 190–195°C

Notes:

  • The ethyl group in the target compound improves solubility compared to phenyl analogs while retaining moderate lipophilicity .
  • Higher melting points in phenyl-substituted derivatives correlate with crystallinity induced by aromatic stacking .

Biological Activity

2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article focuses on its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C7H8N4O
  • CAS Number : 137004096

Antitumor Activity

A series of studies have investigated the antitumor properties of triazolo[1,5-a]pyrimidine derivatives. For instance, certain derivatives demonstrated significant cytotoxicity against various cancer cell lines. The compound's effectiveness was evaluated using the MTT assay, revealing promising results:

CompoundCell LineIC50 (µM)
This compoundHT-108012.3
This compoundBel-74026.1

These findings suggest that this compound could be a potential candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown antibacterial activity against various pathogens. A study highlighted its effectiveness against Enterococcus faecium and other strains within the ESKAPE panel. The compound's structure allows it to interact with bacterial enzymes and disrupt their function .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The triazolopyrimidine core is known to inhibit specific enzymes involved in cellular processes.
  • Receptor Modulation : The compound can modulate receptor activity by binding to specific sites and altering signaling pathways.

This multifaceted mechanism contributes to its antitumor and antimicrobial activities .

Case Study 1: Anticancer Evaluation

In a recent study focusing on the synthesis of various triazolo[1,5-a]pyrimidine derivatives including this compound:

  • Objective : To evaluate the anticancer potential against different cell lines.
  • Methodology : MTT assay was employed to measure cell viability post-treatment.
  • Results : The compound exhibited significant cytotoxic effects with IC50 values indicating strong potential for further development .

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial efficacy of this compound:

  • Objective : To determine effectiveness against resistant bacterial strains.
  • Methodology : The study utilized standard antimicrobial susceptibility testing methods.
  • Findings : Notable activity was observed against Enterococcus faecium with potential implications for treating resistant infections .

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